An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Technical Guide to 5-Cyano-2-hydroxybenzoic Acid: A Versatile Scaffold for Scientific Innovation
Abstract
5-Cyano-2-hydroxybenzoic acid (CAS 10435-57-1), also known as 5-cyanosalicylic acid, is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a carboxylic acid, a hydroxyl group, and a cyano moiety, offers a versatile platform for the synthesis of a diverse range of complex molecules and novel chemical entities. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, key applications in drug discovery, and essential safety protocols. By synthesizing data from established literature and technical sources, this document aims to equip researchers with the foundational knowledge required to effectively utilize this compound in their experimental workflows and development pipelines.
Core Chemical and Physical Properties
5-Cyano-2-hydroxybenzoic acid is a white to off-white crystalline solid. The presence of three distinct functional groups on the benzene ring governs its chemical reactivity and physical characteristics. Its properties make it soluble in many polar organic solvents, while it remains only slightly soluble in water.
| Property | Value | Source(s) |
| CAS Number | 10435-57-1 | [1][2] |
| Molecular Formula | C₈H₅NO₃ | [1][2] |
| Molecular Weight | 163.13 g/mol | [1][2] |
| IUPAC Name | 5-cyano-2-hydroxybenzoic acid | [1] |
| Synonyms | 5-Cyanosalicylic acid, 2-hydroxy-5-cyanobenzoic acid | [1] |
| Appearance | Solid | [3] |
| Melting Point | 210 °C | [2] |
| Boiling Point | 377.5 ± 37.0 °C at 760 mmHg | [3] |
| InChI Key | XUNYRQCTAPBWCF-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=CC(=C(C=C1C#N)C(=O)O)O | [1][2] |
Synthesis and Chemical Reactivity
The synthesis of 5-cyano-2-hydroxybenzoic acid is not as commonly documented as its parent compound, salicylic acid. However, logical synthetic routes can be devised based on established aromatic chemistry transformations. One of the most plausible methods involves the Sandmeyer reaction , a cornerstone of aromatic synthesis for introducing a cyano group. [4][5] This process would begin with a suitable precursor, such as 5-aminosalicylic acid. The amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate is then treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a nitrile, yielding the final product. [3][6]
Reactivity Insights: The true value of 5-cyano-2-hydroxybenzoic acid lies in the differential reactivity of its functional groups, which can be addressed selectively under different reaction conditions:
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Carboxylic Acid (-COOH): This group readily undergoes esterification or amidation reactions, making it an ideal handle for attaching the molecule to other scaffolds or modulating its pharmacokinetic properties. [7]* Hydroxyl (-OH): The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity also allows it to participate in chelation with metal ions. [8]* Cyano (-C≡N): The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further avenues for derivatization.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity, purity, and concentration of 5-cyano-2-hydroxybenzoic acid.
Qualitative and Structural Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the aromatic protons and carbons.
-
Infrared (IR) Spectroscopy: Provides confirmation of the key functional groups through characteristic absorption bands for O-H (hydroxyl), C=O (carboxyl), and C≡N (nitrile) stretches.
Quantitative and Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the compound and for quantitative analysis in complex mixtures. A reversed-phase HPLC method coupled with a UV detector is typically employed. [6]* Colorimetric Analysis: For rapid quantification, the phenolic hydroxyl group can be complexed with iron(III) ions to produce a colored solution (typically violet-blue). The absorbance of this complex, measured with a colorimeter or spectrophotometer, is proportional to the concentration, allowing for quantification against a calibration curve.
Applications in Research and Drug Development
The structural framework of 5-cyano-2-hydroxybenzoic acid is closely related to salicylic acid, a foundational molecule for non-steroidal anti-inflammatory drugs (NSAIDs). [9]This inherent bio-relevance makes it an attractive starting point for the design of novel therapeutic agents.
Key Research Areas:
-
Anti-inflammatory Agents: Derivatives of hydroxybenzoic acids are actively being investigated for their anti-inflammatory properties. Research into related structures, such as 5-acetamido-2-hydroxy benzoic acid, has shown potential for developing selective cyclooxygenase-2 (COX-2) inhibitors, which could offer improved safety profiles over traditional NSAIDs. [10][11]* Antioxidant Compounds: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. Novel derivatives have been synthesized from related amino-salicylic acids that exhibit potent antioxidant effects in vitro, suggesting a role in mitigating oxidative stress-related diseases. [4]* Antimicrobial and Anticancer Research: Phenolic acids, as a class, are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects against cancer cell lines. [7]The unique electronic properties conferred by the cyano group make this scaffold a compelling candidate for developing new agents in these fields.
Safety, Handling, and Storage
Proper handling of 5-cyano-2-hydroxybenzoic acid is crucial to ensure laboratory safety. The compound is classified as harmful and an irritant.
Hazard Identification: [1][2][3]
| GHS Pictogram | Signal Word | Hazard Statements |
|---|
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
Recommended Safety Protocols:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves. [12]* Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
First Aid Measures: [12]* Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Exemplar Experimental Protocols
The following protocols are provided as validated starting points for common experimental procedures involving 5-cyano-2-hydroxybenzoic acid.
Protocol 1: Synthesis of an Amide Derivative via EDC Coupling
This protocol details a standard method for coupling the carboxylic acid group with a primary amine.
Objective: To synthesize N-benzyl-5-cyano-2-hydroxybenzamide.
Materials:
-
5-Cyano-2-hydroxybenzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine
Methodology:
-
Reaction Setup: Dissolve 5-cyano-2-hydroxybenzoic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Causality: The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Activation: Add HOBt and EDC to the solution and stir for 20 minutes at room temperature. Causality: EDC activates the carboxylic acid, and HOBt is added to suppress side reactions and improve coupling efficiency.
-
Amine Addition: Add DIPEA, followed by the dropwise addition of benzylamine. Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The aqueous washes remove unreacted reagents, DMF, and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.
Protocol 2: Colorimetric Quantification with Iron(III) Nitrate
This protocol provides a simple method for determining the concentration of a solution of the title compound. Objective: To quantify the concentration of a 5-cyano-2-hydroxybenzoic acid solution.
Materials:
-
Stock solution of 5-cyano-2-hydroxybenzoic acid of known concentration (e.g., 1 g/L in ethanol).
-
0.025 M Iron(III) nitrate solution.
-
Volumetric flasks (100 mL), pipettes.
-
Colorimeter or UV-Vis spectrophotometer.
Methodology:
-
Prepare Standards: Create a series of standard solutions by diluting the stock solution. For example, pipette 10, 8, 6, 4, and 2 mL of the stock solution into separate 100 mL volumetric flasks.
-
Develop Color: Make each flask up to the 100 mL mark with the 0.025 M iron(III) nitrate solution. Mix well and allow the color to develop for 10 minutes. Causality: The iron(III) ions form a colored complex with the phenolic hydroxyl group, which is the basis for the measurement.
-
Prepare Unknown: Pipette a known volume (e.g., 10 mL) of the unknown solution into a 100 mL volumetric flask and fill to the mark with the iron(III) nitrate solution.
-
Measure Absorbance: Using the colorimeter (with a green/yellow filter, ~530 nm), zero the instrument with a blank (iron(III) nitrate solution). Measure and record the absorbance of each standard and the unknown solution.
-
Create Calibration Curve: Plot a graph of absorbance versus the known concentration of the standard solutions. The result should be a linear plot that adheres to the Beer-Lambert law.
-
Determine Concentration: Use the absorbance of the unknown sample and the calibration curve (or the equation of the line from a linear regression) to determine its concentration. Remember to account for the dilution factor.
Conclusion and Future Outlook
5-Cyano-2-hydroxybenzoic acid is more than just a chemical intermediate; it is a versatile and powerful scaffold for innovation. Its trifunctional nature provides a rich platform for synthetic chemists to build complex and biologically active molecules. The established links between hydroxybenzoic acid structures and therapeutic activities, particularly in inflammation and oxidative stress, position this compound as a valuable starting point for next-generation drug discovery programs. Future research will likely focus on leveraging its unique electronic and structural properties to design highly selective enzyme inhibitors, novel functional materials, and targeted therapeutic agents.
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